

# MSDS SDS 5-Chloro-2,3,4-trifluorobenzaldehyde safety data sheet

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## Compound of Interest

Compound Name: 5-Chloro-2,3,4-trifluorobenzaldehyde

Cat. No.: B14770786

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## Technical Guide: 5-Chloro-2,3,4-trifluorobenzaldehyde

### Safety, Reactivity, and Strategic Handling in Drug Discovery[1]

#### Executive Summary

**5-Chloro-2,3,4-trifluorobenzaldehyde** (CAS 101513-93-3) is a highly specialized fluorinated building block used primarily in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1][2] Its value lies in its poly-functional scaffold: an electrophilic aldehyde handle combined with a highly electron-deficient aromatic ring susceptible to regioselective nucleophilic aromatic substitution (

).[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological risk management with synthetic strategy, ensuring that research professionals handle this potent intermediate with the rigor required for high-integrity data generation.[1]

## Chemical Identity & Physiochemical Profiling[1]

The "What": Understanding the physical state is the first line of defense.[1]

Parameter	Specification
Chemical Name	5-Chloro-2,3,4-trifluorobenzaldehyde
CAS Number	101513-93-3
Molecular Formula	
Molecular Weight	194.54 g/mol
Physical State	Pale yellow liquid or low-melting solid (dependent on purity/temperature)
Boiling Point	~215°C (Predicted at 760 mmHg)
Flash Point	>95°C (Estimate - requires conformation)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Immiscible in water
InChI Key	FLFHKEPFQPBDPK-UHFFFAOYSA-N

Expert Insight: The presence of three fluorine atoms significantly lowers the surface tension and increases the volatility relative to non-fluorinated analogues.[1] This compound is lipophilic, meaning it will readily penetrate skin barriers, carrying the reactive aldehyde functionality into the dermis.[1]

## GHS Hazard Assessment & Toxicology

The "Risk": Beyond standard codes, we analyze the mechanism of toxicity.[1]

### GHS Classification[1]

- Skin Irritation (Category 2): H315[1]
- Eye Irritation (Category 2A): H319[1][3]

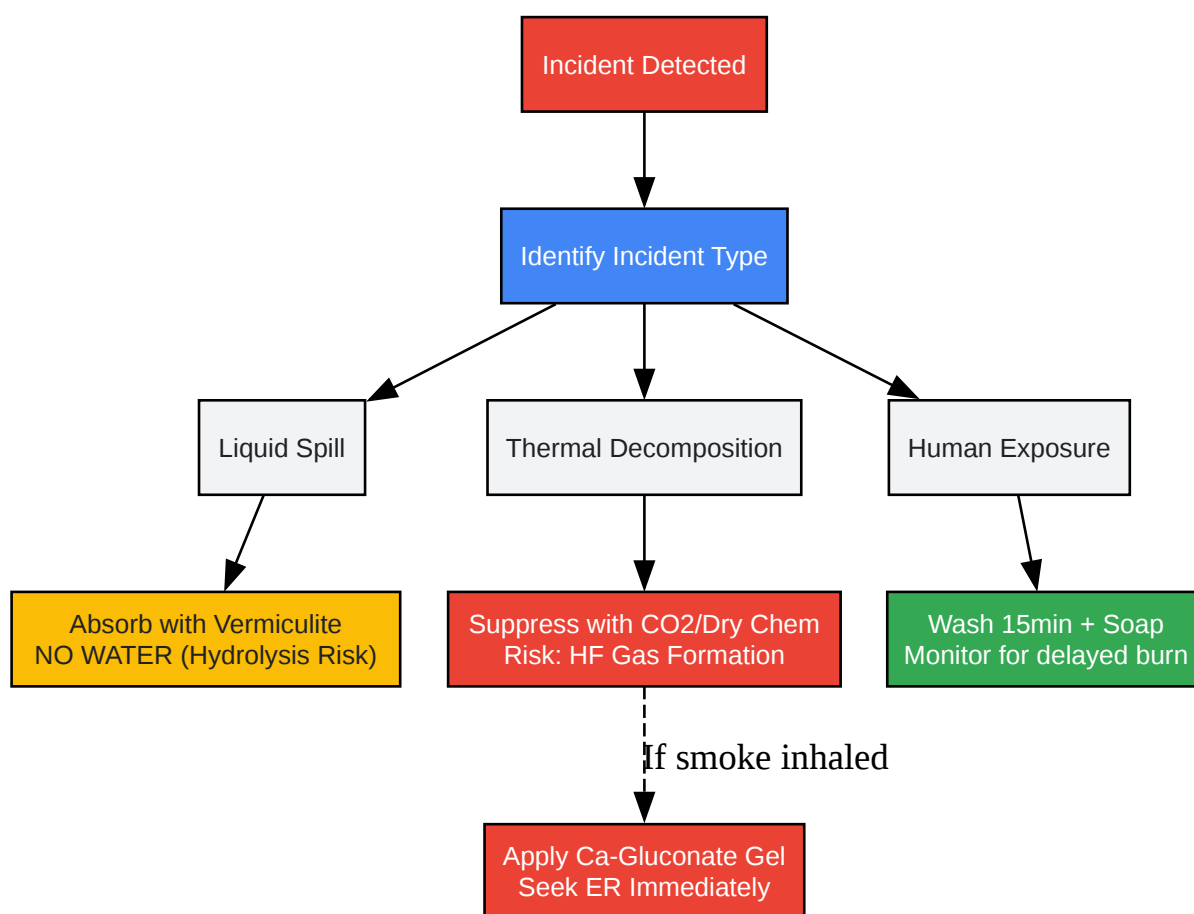
- Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation) [1]

## Toxicological Mechanisms[1]

- Schiff Base Formation: The aldehyde moiety is a "hard" electrophile.[1] Upon contact with mucosal membranes (eyes/lungs), it reacts with amine residues in proteins to form Schiff bases, leading to immediate cellular irritation and potential sensitization.[1]
- HF Generation Potential: While the C-F bond is stable, thermal decomposition (fire) or extreme hydrolysis conditions can release Hydrogen Fluoride (HF), a systemic poison that sequesters calcium ions.[1]

## Risk Assessment Workflow

The following diagram illustrates the decision logic for handling incidents involving this compound.



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Figure 1: Incident Response Logic. Note the critical pathway for Fire/HF generation.

## Strategic Handling & Storage Protocols

The "How": Protocols must be self-validating systems.

### Environmental Control (The "Inert Barrier")

- Atmosphere: Store under Argon or Nitrogen.[1] The aldehyde is susceptible to autoxidation to 5-chloro-2,3,4-trifluorobenzoic acid upon exposure to atmospheric oxygen.[1]
- Temperature: Refrigerate (2–8°C). Cold storage retards the rate of oxidation and prevents polymerization.[1]

### PPE Selection (Permeation Physics)

Do not rely on standard latex gloves.[1]

- Primary Barrier: Nitrile (Minimum thickness 0.11 mm) is sufficient for splash protection.[1]
- Secondary Barrier (Synthesis/Scale-up): For prolonged handling, use Silver Shield (Laminate) or Viton gloves.[1] Halogenated aromatics can swell and permeate standard rubber matrices.[1]

### Waste Management[1]

- Segregation: Do not mix with strong bases or amines in waste streams (exothermic polymerization risk).[1]
- Disposal: Incinerate in a facility equipped with a scrubber to neutralize HF emissions.[1]

## Synthetic Utility & Reactivity Profile[1][9]

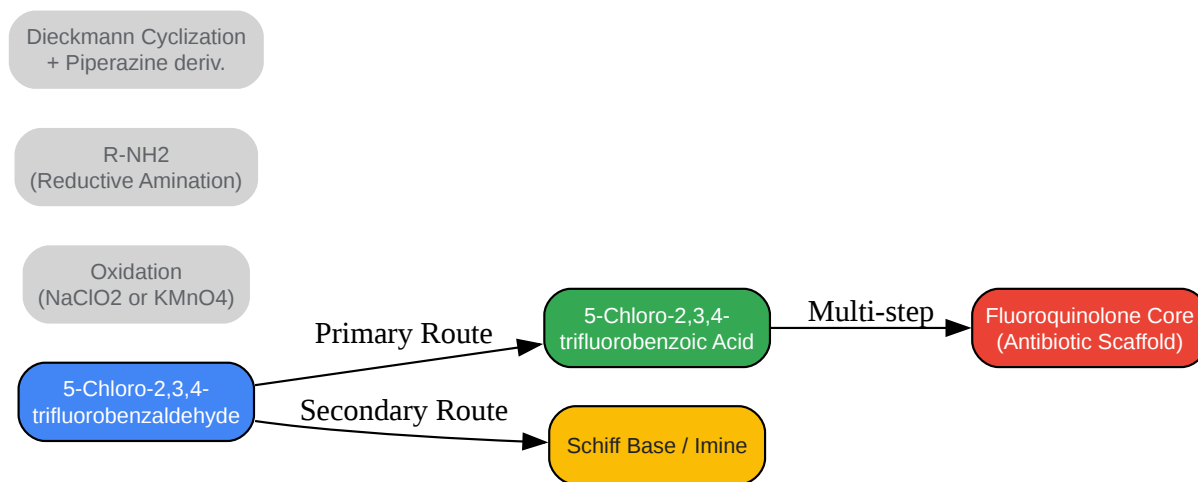
The "Why": This section details how to exploit the molecule's structure for drug development, specifically for fluoroquinolone scaffolds.

### Reactivity Hotspots

- C-1 (Aldehyde): Prone to oxidation, reduction, and condensation (reductive amination).[1]
- C-2 & C-4 (Fluorines): Highly activated for Nucleophilic Aromatic Substitution ( ) due to the electron-withdrawing nature of the carbonyl and the other halogens.[1] The para-fluorine (C-4) is typically the most labile.[1]
- C-5 (Chlorine): Less reactive toward but an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura) after the fluorines are derivatized.[1]

## Synthetic Workflow: Quinolone Precursor Logic

The following diagram maps the transformation of **5-Chloro-2,3,4-trifluorobenzaldehyde** into high-value intermediates.



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Figure 2: Synthetic divergence.[1] The oxidation pathway is critical for generating the benzoic acid precursors used in gyrase-inhibitor drugs.[1]

## Experimental Protocol: Oxidation to Benzoic Acid

Standard Operating Procedure for converting the aldehyde to its acid form (common intermediate).[1]

- Setup: Dissolve 1.0 eq of aldehyde in Acetonitrile/Water (1:1).
- Reagent: Add sulfamic acid (scavenger) followed by Sodium Chlorite ( , 1.2 eq) dropwise at 0°C.
  - Why? Pinnick oxidation conditions avoid over-oxidation and tolerate the halogenated ring. [1]
- Workup: Quench with sodium sulfite. Acidify to pH 2.[1] Extract with Ethyl Acetate.[1]
- Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) and appearance of carboxylic acid (-COOH) in NMR.

## References

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## Sources

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